molecular formula C12H22N2O4 B2499165 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid CAS No. 2354985-71-8

2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid

Cat. No. B2499165
CAS RN: 2354985-71-8
M. Wt: 258.318
InChI Key: RCTFOATVBWSHCO-UHFFFAOYSA-N
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Description

The compound 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid is a piperidine derivative, which is a class of organic compounds that are known for their presence in various alkaloids and pharmaceuticals. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their use as building blocks in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that include functional group transformations and ring formation. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, involves acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol . Similarly, the synthesis of trans-2,6-disubstituted piperidine-related alkaloids can be achieved using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, which is prepared by double asymmetric allylboration of glutaldehyde followed by aminocyclization and carbamation . These methods highlight the complexity and creativity required in the synthesis of piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using various spectroscopic techniques such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction can also be used to determine the crystal structure of these compounds . Density functional theory (DFT) calculations can further confirm the molecular structure and provide insights into the electronic properties of the molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including decarbomethoxylation, alkylation, and iodocarbamation . These reactions are often used to introduce different functional groups into the piperidine ring or to modify existing substituents, thereby altering the physical and chemical properties of the compounds for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of different substituents can affect the compound's melting point, solubility, and reactivity . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, can be studied using DFT to understand the reactivity and interaction of these compounds with biological targets .

Scientific Research Applications

Synthetic Analgesics and Antihistaminic Agents

Compounds similar to 2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid have been explored for their synthetic analgesic properties. For instance, the synthesis of several 4-arylamino-4-piperidinecarboxylic acids has been reported as starting materials for the preparation of potent analgesics (Van Daele et al., 1976). Additionally, derivatives of carboxyterfenadine, including 2-methylpropanamide and benzamide derivatives, have been synthesized and evaluated for their antihistaminic and anticholinergic activities, highlighting the potential of these compounds in developing new therapeutic agents (Arayne et al., 2017).

Anticancer Applications

Research into the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their evaluation as promising anticancer agents. Specific compounds synthesized through this process demonstrated potent inhibitory activities in enzyme and cell-based assays, indicating their potential as anticancer agents (Rehman et al., 2018).

Structural and Molecular Studies

The crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride) was characterized, providing insights into the structural properties of these compounds. The piperidine ring in this study adopts a chair conformation, and the alpha-carboxylate group is oriented in the equatorial position, demonstrating the detailed structural analysis capabilities for similar compounds (Szafran et al., 2007).

Synthesis and Reactivity

The reactivity and synthesis of derivatives, such as N-(piperidino-oxycarbonyl)-amino-acids, have been explored for their use in peptide synthesis. These compounds exhibit properties that make them suitable for coupling with amino-esters, leading to the formation of dipeptides in high yield (Stevenson & Young, 1969).

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-9-6-8(10(15)16)4-5-13-9/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTFOATVBWSHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(Tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid

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